

Validating 5-Hydroxyflavone Purity: A Comparative Guide to Melting Point Analysis

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Compound of Interest		
Compound Name:	5-Hydroxyflavone	
Cat. No.:	B191505	Get Quote

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical first step in any experiment. This guide provides a comprehensive comparison of **5-Hydroxyflavone**'s purity validation through melting point analysis, offering insights into its performance against other flavonoids and detailing the experimental protocols for accurate assessment.

Understanding Purity Through Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound typically exhibits a sharp and well-defined melting point range of 1-2°C. Conversely, the presence of impurities will lower the melting point and broaden the melting range. This phenomenon, known as melting point depression, is a fundamental principle used in the qualitative assessment of a compound's purity.

Melting Point Profile of 5-Hydroxyflavone

Commercially available **5-Hydroxyflavone** is often cited with a purity of ≥96.0% as determined by High-Performance Liquid Chromatography (HPLC). The corresponding melting point for such grades is typically in the range of 154.0-163.0°C. It is important to note that this range may vary slightly between suppliers and batches. For a highly purified standard, a sharper and potentially higher melting point range would be expected.



Experimental Protocol: Purity Determination by Melting Point Analysis

This protocol outlines the standard procedure for validating the purity of a **5-Hydroxyflavone** sample using a melting point apparatus.

Materials:

- 5-Hydroxyflavone sample
- Melting point apparatus
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for grinding coarse crystals)

Procedure:

- Sample Preparation: Ensure the 5-Hydroxyflavone sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to
 collect a small amount of material. Invert the tube and gently tap the sealed end on a hard
 surface to pack the sample into the bottom. The packed sample height should be
 approximately 2-3 mm.
- Melting Point Determination:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat at a rapid rate until the temperature is about 15-20°C below the expected melting point of 5-Hydroxyflavone.
 - Decrease the heating rate to 1-2°C per minute to allow for accurate observation.



- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).
- Interpretation of Results:
 - Pure Sample: A sharp melting point range of 1-2°C that is close to the literature value for pure 5-Hydroxyflavone.
 - Impure Sample: A depressed (lower) and broadened melting point range compared to the pure compound.

Workflow for Melting Point Analysis



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Caption: Workflow for determining the purity of a solid organic compound using melting point analysis.

Comparison with Alternative Flavonoids

The melting point is a characteristic physical property that can help differentiate between various flavonoids. The following table compares the melting point of **5-Hydroxyflavone** with other common flavonoids.



Flavonoid	CAS Number	Molecular Formula	Melting Point (°C)
5-Hydroxyflavone	491-78-1	С15Н10О3	154.0-163.0
Flavone	525-82-6	C15H10O2	94-97[1][2][3][4]
3-Hydroxyflavone	577-85-5	С15Н10О3	171-172[5]
7-Hydroxyflavone	6665-86-7	С15Н10О3	245-247
Chrysin	480-40-0	C15H10O4	284-286
Apigenin	520-36-5	C15H10O5	345-350
Kaempferol	520-18-3	C15H10O6	276-278
Quercetin	117-39-5	C15H10O7	314-317
Myricetin	529-44-2	C15H10O8	357
Luteolin	491-70-3	C15H10O6	329.5-330

Note: Melting points are sourced from publicly available data and may represent a range.

Potential Impurities and Their Impact

The synthesis of 5-Hydroxyflavone commonly involves the reaction of 2',6'-

Dihydroxyacetophenone with benzoyl chloride. Potential impurities in the final product could include unreacted starting materials or byproducts of the reaction.



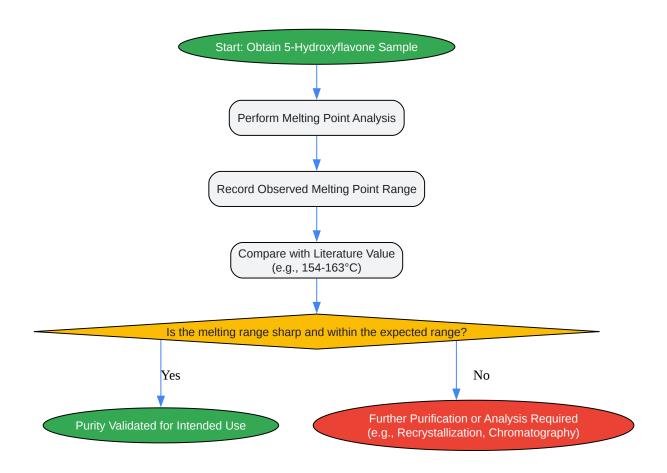
Compound	Role in Synthesis	Melting Point (°C)	Potential Impact on 5-Hydroxyflavone Melting Point
2',6'- Dihydroxyacetopheno ne	Starting Material	165-168	Will likely cause depression and broadening of the melting range.
Benzoyl Chloride	Starting Material	-1	As a liquid at room temperature, its presence as an impurity would be highly detrimental to the crystalline structure, leading to significant melting point depression and a very broad range.

The presence of these or other synthetic byproducts will disrupt the crystal lattice of **5- Hydroxyflavone**, resulting in a lower and broader melting point range, thus indicating a lower purity of the sample.

Logical Framework for Purity Validation

The decision-making process for validating the purity of **5-Hydroxyflavone** using melting point analysis can be visualized as follows:





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Caption: Decision-making flowchart for validating **5-Hydroxyflavone** purity via melting point analysis.

In conclusion, melting point analysis is a rapid, accessible, and informative technique for the initial purity assessment of **5-Hydroxyflavone**. By comparing the observed melting point range with that of a known standard and understanding the potential impact of impurities, researchers can confidently validate the quality of their starting materials, ensuring the reliability and reproducibility of their subsequent experiments. For definitive purity confirmation, especially in



drug development, it is recommended to complement melting point analysis with chromatographic techniques such as HPLC.

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